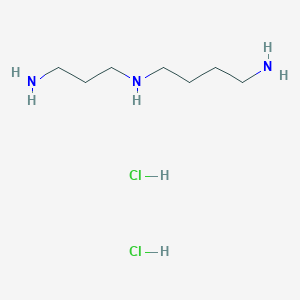
Spermidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spermidine dihydrochloride is a polyamine compound that is found in ribosomes and living tissues. It plays a crucial role in cellular metabolism and is involved in various biological processes. This compound is known for its ability to stabilize some membranes and nucleic acid structures, and it is a precursor to other polyamines such as spermine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spermidine dihydrochloride can be synthesized through a biocatalytic method involving the use of engineered Escherichia coli. This method utilizes an NADPH self-sufficient cycle by co-expressing homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase. The optimal conditions for this synthesis include a temperature of 35°C and a pH of 7.0 .
Industrial Production Methods: In industrial settings, this compound is produced using whole-cell catalytic systems. These systems are optimized for high catalytic efficiency, resulting in a high yield of spermidine. The process involves the optimization of temperature, the ratio of catalyst-to-substrate, and the amount of NADP+ .
Chemical Reactions Analysis
Types of Reactions: Spermidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in cellular metabolism and its ability to stabilize nucleic acid structures .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include o-phthalaldehyde and N-acetyl-L-cysteine. These reagents are used in the derivatization process for the analysis of polyamines in biological samples .
Major Products Formed: The major products formed from the reactions of this compound include derivatives that are essential for studying its metabolism in cells. These derivatives are crucial for understanding the role of spermidine in cellular processes .
Scientific Research Applications
Spermidine dihydrochloride has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. In chemistry, it is used to study the stabilization of nucleic acid structures. In biology, it plays a role in cellular metabolism and autophagy induction. In medicine, this compound is being investigated for its potential therapeutic effects in treating age-related diseases, cardiovascular diseases, and neurodegenerative disorders. In industry, it is used in the production of bioactive compounds .
Mechanism of Action
Spermidine dihydrochloride exerts its effects primarily by enhancing autophagy. It regulates biological processes such as Ca2+ influx by glutamatergic N-methyl-D-aspartate receptor, which is associated with nitric oxide synthase and cGMP/PKG pathway activation. This compound also inhibits cytosolic autophagy-related protein acetylation by EP300, thereby increasing acetylation of tubulin .
Comparison with Similar Compounds
Spermidine dihydrochloride is similar to other polyamines such as putrescine and spermine. it is unique in its ability to stabilize nucleic acid structures and its role in autophagy induction. Other similar compounds include dipropylamine, methyl-n-amylnitrosamine, norspermidine, and dibutylamine .
Conclusion
This compound is a versatile compound with significant roles in cellular metabolism, autophagy, and the stabilization of nucleic acid structures. Its wide range of applications in scientific research, medicine, and industry highlights its importance and potential for future discoveries.
Properties
Molecular Formula |
C7H21Cl2N3 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C7H19N3.2ClH/c8-4-1-2-6-10-7-3-5-9;;/h10H,1-9H2;2*1H |
InChI Key |
DXRZFUNURMHJRL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCCN)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















